

Application Notes and Protocols: Selenium Isotopes in Single-Cell Proteomics (CyTOF)

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Compound of Interest

Compound Name: Selenium-80

Cat. No.: B083656

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A Note on **Selenium-80**: Extensive review of current scientific literature indicates that **Selenium-80** is not utilized as a direct label for antibodies in mass cytometry (CyTOF) for single-cell proteomics. The primary application of selenium isotopes in this field is for cellular barcoding, a technique for multiplexing samples, using the stable isotopes ^{76}Se , ^{77}Se , and ^{78}Se . These application notes, therefore, focus on this established and impactful methodology.

Application Note 1: High-Throughput Single-Cell Analysis with Selenium Isotope Barcoding

Introduction:

Mass cytometry (CyTOF) has revolutionized single-cell proteomics by enabling the simultaneous measurement of over 40 parameters on millions of individual cells. A significant advancement in this technology is the ability to multiplex samples, which involves labeling different cell populations with unique mass tags, pooling them, and analyzing them as a single sample. This process, known as cellular barcoding, significantly reduces experimental variability, decreases reagent costs, and increases sample throughput.

Isotopically pure, maleimide-functionalized selenophenes (SeMals) are novel reagents for cellular barcoding in mass cytometry. These reagents, available with ^{76}Se , ^{77}Se , and ^{78}Se isotopes, covalently bind to cellular sulfhydryl groups, providing a stable and unique mass tag for each cell sample. This method is applicable to both live and fixed cells and does not require

antibodies, thereby preserving the full range of lanthanide-based antibody detection channels for proteomic analysis.

Principle of SeMal Barcoding:

The maleimide group on the SeMal reagent reacts specifically with free sulfhydryl groups (-SH) on cellular proteins, primarily on cysteine residues. This forms a stable covalent bond, incorporating the selenium isotope into the cell's proteome. The distinct mass of each selenium isotope allows for the unambiguous identification of the original sample during data analysis.

Key Advantages of Selenium Isotope Barcoding:

- **Increased Throughput:** Multiple samples can be stained and acquired simultaneously, reducing instrument time.[\[1\]](#)
- **Reduced Technical Variability:** All samples in a pooled experiment are subjected to identical staining and acquisition conditions, minimizing batch effects.[\[1\]](#)
- **Conservation of Antibody Panels:** Selenium isotopes do not overlap with the mass range of lanthanides typically used for antibody labeling, allowing for the use of extensive antibody panels.[\[2\]](#)[\[3\]](#)
- **Versatility:** Applicable to both live and fixed cells, accommodating a wide range of experimental designs.[\[4\]](#)
- **Antibody-Free Labeling:** The labeling mechanism is not dependent on the expression of specific cell surface markers.[\[2\]](#)[\[3\]](#)

Combinatorial Barcoding with Tellurium Isotopes:

For even greater multiplexing capacity, SeMal reagents can be used in combination with isotopically pure tellurium maleimide reagents (TeMals).[\[2\]](#) By using a combinatorial approach where each sample is labeled with a unique combination of SeMal and TeMal isotopes, the number of uniquely barcoded samples can be significantly increased. For instance, a "7 choose 2" combinatorial schema using three selenium and four tellurium isotopes can generate 21 unique barcodes.[\[2\]](#)

Experimental Protocols

Protocol 1: Live-Cell Barcoding with SeMal Reagents

This protocol describes the barcoding of viable cells prior to antibody staining.

Materials:

- Single-cell suspension of viable cells
- ⁷⁶SeMal, ⁷⁷SeMal, ⁷⁸SeMal reagents (and TeMal reagents for combinatorial barcoding)
- Phosphate-Buffered Saline (PBS)
- Cell Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
- Centrifuge

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of at least 1×10^6 viable cells per sample.
 - Wash the cells once with PBS to remove any residual protein from the culture medium.
 - Resuspend the cell pellet in PBS at a concentration of 1×10^6 cells/mL.
- SeMal Labeling:
 - Prepare the desired concentrations of each SeMal reagent. A titration experiment is recommended to determine the optimal concentration for your cell type (a starting concentration of 100 μ M can be used).^[4]
 - Add the appropriate SeMal reagent(s) to each cell sample to create a unique barcode.
 - Incubate for 15 minutes at room temperature.^[4]
- Quenching and Pooling:

- Stop the labeling reaction by adding at least a 5-fold excess volume of Cell Staining Buffer. This buffer contains proteins that will react with and quench any remaining SeMal reagent.
- Incubate for 5 minutes at room temperature.
- Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
- Carefully aspirate the supernatant.
- Resuspend the cell pellets from each barcoded sample in a small volume of Cell Staining Buffer and pool them into a single tube.
- Downstream Processing:
 - The pooled cell sample is now ready for standard CyTOF staining protocols, including viability staining (e.g., with cisplatin) and incubation with a metal-conjugated antibody cocktail for proteomic analysis.

Protocol 2: Fixed-Cell Barcoding with SeMal Reagents

This protocol is suitable for experiments where cells need to be fixed prior to barcoding, such as when analyzing intracellular proteins.

Materials:

- Single-cell suspension
- Fixation Buffer (e.g., 1.6% paraformaldehyde in PBS)
- Permeabilization Buffer (if required for intracellular targets, e.g., methanol or saponin-based buffers)
- ⁷⁶SeMal, ⁷⁷SeMal, ⁷⁸SeMal reagents
- PBS
- Cell Staining Buffer

Procedure:

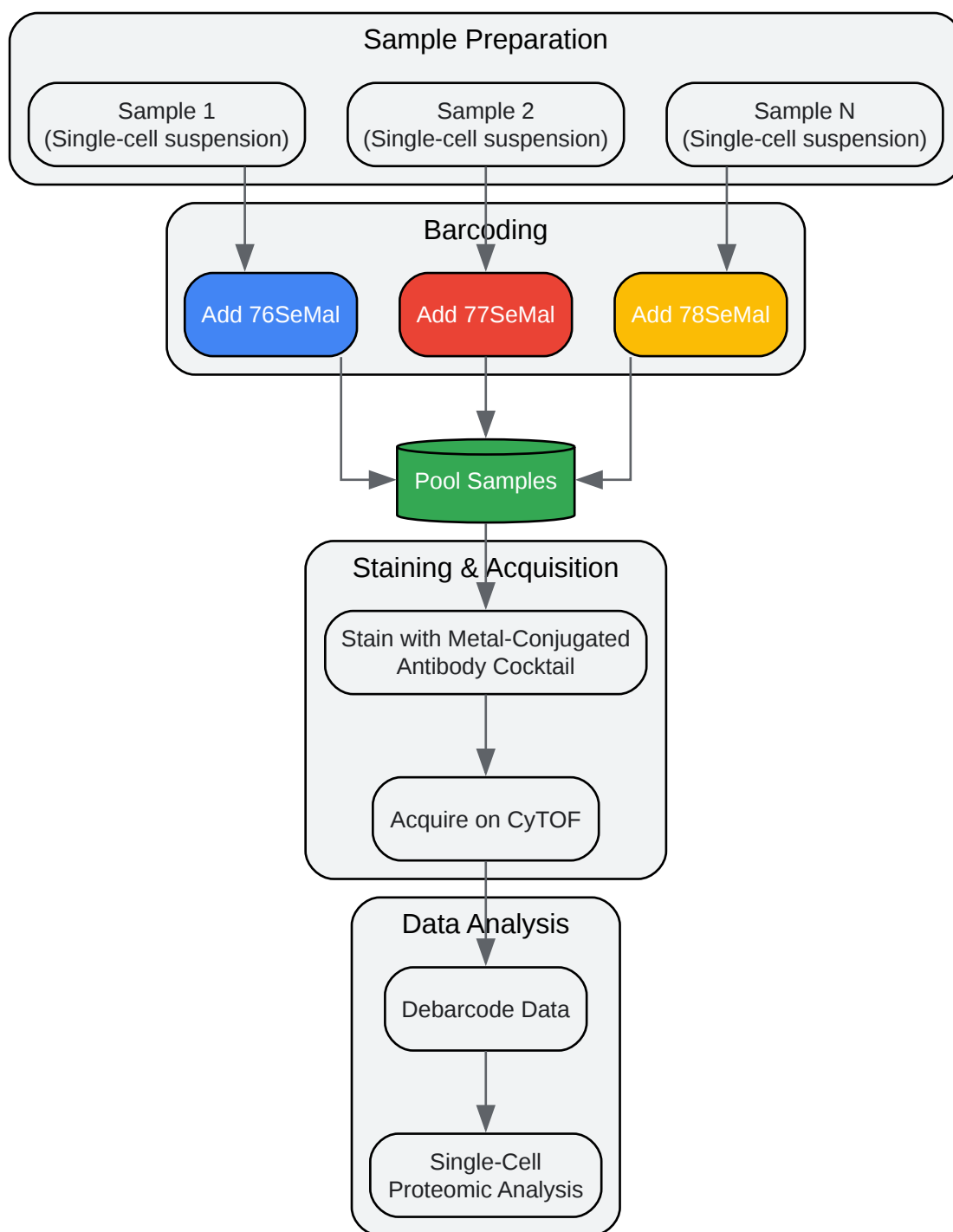
- Cell Fixation (and Permeabilization):
 - Fix the cells according to your standard protocol (e.g., 1.6% PFA for 10 minutes at room temperature).
 - If targeting intracellular proteins, permeabilize the cells using an appropriate buffer. Note that the choice of permeabilization agent may affect epitope availability.
 - Wash the cells thoroughly with PBS to remove the fixation/permeabilization buffer.
- SeMal Labeling:
 - Resuspend the fixed (and permeabilized) cells in PBS at 1×10^6 cells/mL.
 - Add the appropriate SeMal reagent(s) to each sample for unique barcoding. A concentration of 100 μ M is a good starting point.[\[4\]](#)
 - Incubate for 15 minutes at room temperature.[\[4\]](#)
- Quenching and Pooling:
 - Quench the reaction by adding a 5-fold excess of Cell Staining Buffer.
 - Incubate for 5 minutes.
 - Centrifuge to pellet the cells and aspirate the supernatant.
 - Pool the barcoded samples into a single tube.
- Downstream Processing:
 - The pooled sample can now be stained with antibodies for surface and intracellular markers.

Data Presentation

Table 1: Recommended Reagents and Concentrations for SeMal Barcoding

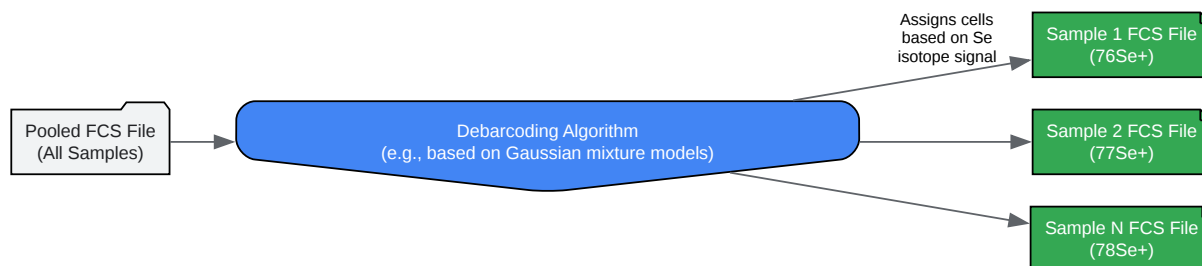
Reagent/Parameter	Recommended Value/Range	Notes
SeMal Isotopes	76Se, 77Se, 78Se	Isotopically pure reagents are essential.
SeMal Concentration	50-200 μ M	Optimal concentration should be titrated for each cell type. A starting point of 100 μ M is recommended. [4]
Incubation Time	15 minutes	Longer incubation times may increase background.
Incubation Temperature	Room Temperature	
Quenching Buffer	Cell Staining Buffer (e.g., PBS + 0.5% BSA)	The protein in the buffer quenches the maleimide reaction.
Cell Viability (Live-Cell Protocol)	>98%	SeMal reagents are generally non-toxic at working concentrations. [4]

Mandatory Visualizations



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Caption: Workflow for single-cell proteomics using selenium isotope barcoding.



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References

- 1. standardbio.com [standardbio.com]
- 2. Barcoding of viable peripheral blood mononuclear cells with selenium and tellurium isotopes for mass cytometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. cytoforum.stanford.edu [cytoforum.stanford.edu]
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